

stability and storage conditions for 3,4-Dimethylphenylboronic acid

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Compound of Interest

Compound Name: 3,4-Dimethylphenylboronic acid

Cat. No.: B1333557

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An In-Depth Technical Guide to the Stability and Storage of 3,4-Dimethylphenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability of **3,4-Dimethylphenylboronic acid**. Moving beyond simple storage instructions, we delve into the underlying chemical mechanisms of degradation and provide field-proven protocols to ensure the long-term integrity and reliability of this versatile reagent in demanding research applications.

Core Physicochemical Characteristics

3,4-Dimethylphenylboronic acid is a key building block in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} Its utility is predicated on the predictable reactivity of its carbon-boron bond. However, the very nature of this bond also makes it susceptible to degradation, which can compromise experimental outcomes. An understanding of its fundamental properties is the first step toward ensuring its stability.

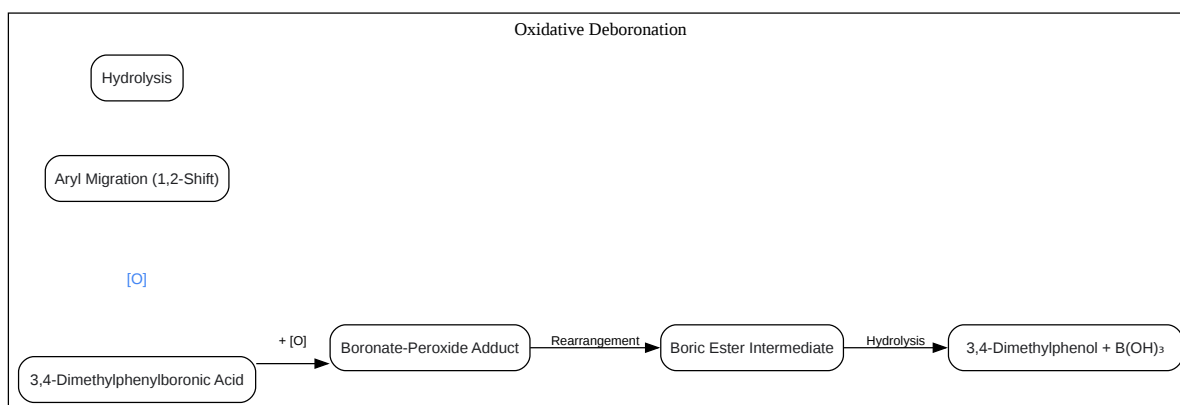
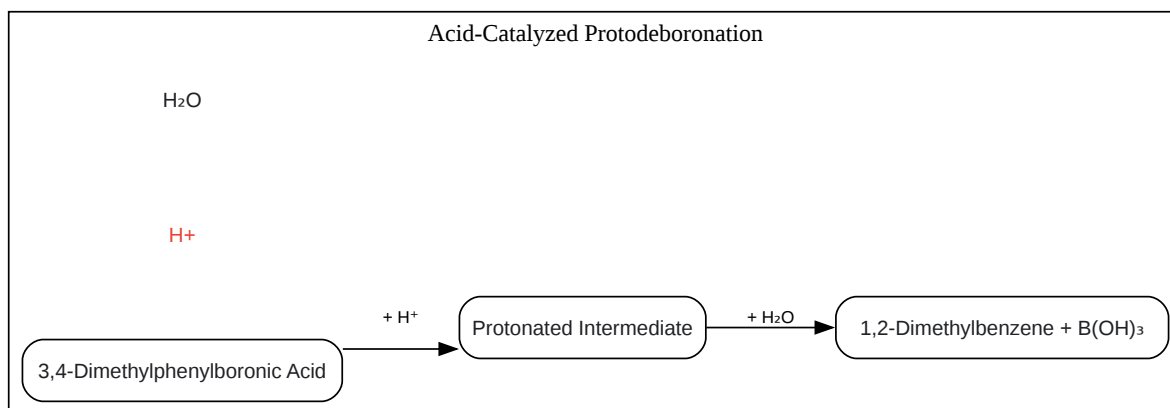
Property	Value
CAS Number	55499-43-9[3]
Molecular Formula	C ₈ H ₁₁ BO ₂ [3]
Molecular Weight	149.98 g/mol [3]
Appearance	White to off-white crystalline solid or powder
Common Impurity	Boroxine (cyclic anhydride), formed by reversible dehydration

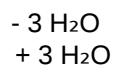
The Chemistry of Degradation: A Mechanistic Perspective

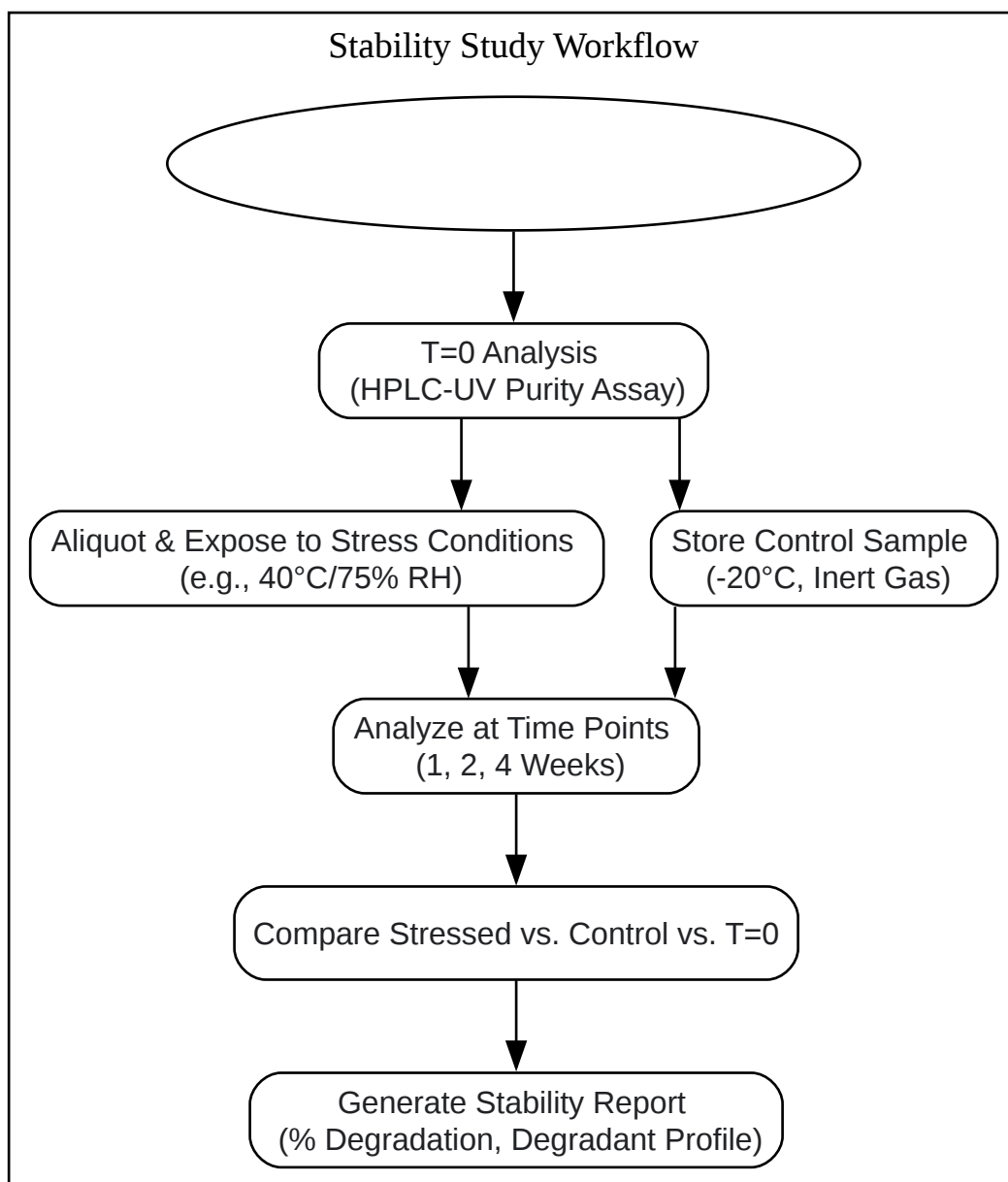
While organoboronic acids are considered relatively stable compared to other organometallic reagents, their long-term integrity is threatened by three primary degradation pathways.[1][4] Understanding these pathways is essential for designing effective storage and handling strategies.

Pathway 1: Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This process is a common side reaction in cross-coupling chemistry and can be accelerated by the presence of acids, bases, or certain metal catalysts. [5][6][7] For **3,4-Dimethylphenylboronic acid**, this results in the formation of 1,2-dimethylbenzene, a volatile and often undesired byproduct.



Boronic Acid \rightleftharpoons Boroxine Equilibrium



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